7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylamino group, and two methyl groups attached to a purine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(cyclopentylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(cyclohexylamino)-7-(4-F-benzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-benzyl-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H25N5O2/c1-23-17-16(18(26)24(2)20(23)27)25(13-14-9-5-3-6-10-14)19(22-17)21-15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3,(H,21,22) |
InChI Key |
YFWOBBMPMHHNHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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